molecular formula C13H10O4 B11785057 Methyl3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

Methyl3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

Cat. No.: B11785057
M. Wt: 230.22 g/mol
InChI Key: YTVKUOGABZPNAS-UHFFFAOYSA-N
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Description

Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is a benzofuran-derived ester featuring a methyl group at position 3 and a propargyl ether (prop-2-yn-1-yloxy) substituent at position 4. Substituents on the benzofuran core critically influence physicochemical properties, reactivity, and bioactivity. For instance, electron-withdrawing groups (e.g., sulfinyl) enhance polarity and hydrogen-bonding capacity , while alkoxy groups like propargyl ethers enable click chemistry for further derivatization .

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 3-prop-2-ynoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H10O4/c1-3-8-16-11-9-6-4-5-7-10(9)17-12(11)13(14)15-2/h1,4-7H,8H2,2H3

InChI Key

YTVKUOGABZPNAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)OCC#C

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation

The most common approach involves O-propargylation of a 3-hydroxybenzofuran-2-carboxylate intermediate.

Procedure :

  • Starting Material : Methyl 3-hydroxybenzofuran-2-carboxylate is reacted with propargyl bromide (1.2 equiv) in the presence of anhydrous K₂CO₃ (1.5 equiv) in DMF at 25–40°C for 5–12 hours.

  • Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Optimization :

  • Solvent : DMF or acetone improves reaction efficiency compared to THF.

  • Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance yields in biphasic systems.

Yield : 75–89%.

Cyclization of Propargyloxy-Substituted Phenolic Esters

Gold-Catalyzed Cyclization

Propargyloxy-substituted phenolic esters undergo cyclization to form the benzofuran core.

Procedure :

  • Substrate Preparation : Methyl 2-formyl-4-(prop-2-yn-1-yloxy)phenyl acetate is synthesized via alkylation of 2-formyl-4-hydroxyphenyl acetate with propargyl bromide.

  • Cyclization : The substrate is treated with JohnPhosAu(MeCN)SbF₆ (5 mol%) in acetic acid at 50°C for 8 hours.

Key Data :

ParameterValue
Temperature50°C
Catalyst Loading5 mol%
Yield68–73%

Mechanism : The gold catalyst facilitates alkyne activation, promoting electrophilic cyclization to form the benzofuran ring.

One-Pot Tandem Oxidation-Iodolactonization

Copper-Mediated Synthesis

This method combines oxidation and cyclization steps for streamlined synthesis.

Procedure :

  • Substrate : 2-(Prop-2-yn-1-yloxy)benzaldehyde is oxidized to the corresponding carboxylic acid using TBHP (tert-butyl hydroperoxide).

  • Iodolactonization : CuI (1.2 equiv) in acetonitrile at 70°C induces cyclization, yielding the benzofuran core.

Optimization :

  • Oxidant : TBHP (3 equiv) ensures complete aldehyde oxidation.

  • Solvent : Acetonitrile provides optimal polarity for cyclization.

Yield : 65–78%.

Esterification of Carboxylic Acid Intermediates

Acid-Catalyzed Esterification

For derivatives synthesized as carboxylic acids (e.g., 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid), esterification with methanol completes the synthesis.

Procedure :

  • Reaction : The carboxylic acid (1 equiv) is refluxed with methanol (excess) and H₂SO₄ (5 mol%) for 12 hours.

  • Purification : The crude product is isolated via vacuum distillation and recrystallized from ethanol.

Yield : 82–90%.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Base-Mediated AlkylationSimple, scalableRequires pre-formed benzofuran core75–89%
Gold-Catalyzed CyclizationHigh regioselectivityCostly catalysts68–73%
Tandem OxidationOne-pot synthesisModerate yields65–78%
EsterificationApplicable to acid intermediatesAdditional step82–90%

Critical Reaction Parameters

  • Propargyl Bromide Stability : Reactions must exclude moisture to prevent hydrolysis.

  • Temperature Control : Cyclization above 60°C risks propargyl group decomposition.

  • Purification : Silica gel chromatography (hexane/ethyl acetate) effectively separates regioisomers .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted benzofuran derivatives

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups, making it versatile in the development of complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Pictet–Spengler Reaction : This reaction has been optimized to produce derivatives with high yields. For instance, the reaction of prop-2-yn-1-ol with appropriate aromatic aldehydes under specific catalytic conditions has shown promising results .
  • Esterification Processes : The compound can be synthesized via nucleophilic methoxylation of acyl fluorides, which enables the introduction of the propargyl group selectively .

Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate has been evaluated for its biological activities, particularly in the realm of antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antibacterial effects against Gram-positive bacteria. For example, modifications to the benzofuran structure have led to compounds with enhanced bioactivity .

Anticancer Properties

In vitro studies have demonstrated that certain derivatives possess notable anticancer activity. For instance, one study reported a derivative with an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin . This suggests potential for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the synthesis and application of Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate:

StudyMethodologyKey Findings
Patent on benzo-fused derivativesIdentified pharmaceutical compositions using similar compounds for therapeutic applications.
Synthesis via Pictet–Spengler reactionAchieved high yields (up to 87%) with optimized conditions.
Review on antibacterial activityHighlighted significant activity against various bacterial strains.
Synthesis of quinoline derivativesShowed potential in synthesizing hybrids with improved bioactivity.

Mechanism of Action

The mechanism of action of Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran-2-carboxylate Derivatives

Compound Name R3 R4 Ester Group Similarity Score* Notable Properties
Methyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate Methyl Prop-2-yn-1-yloxy Methyl N/A Reactive propargyl group for click chemistry
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate Methyl Prop-2-yn-1-yloxy Ethyl 0.92 Bromine increases molecular weight and electron density; potential enhanced bioactivity
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate Methyl Methoxy Methyl 0.95 Higher polarity due to methoxy; improved solubility
Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate Methyl Benzyloxy Ethyl 0.95 Bulky benzyloxy group may hinder crystallization
Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate Methyl Prop-2-yn-1-yloxy Ethyl 0.92 Ethyl ester may alter pharmacokinetics vs. methyl

*Similarity scores derived from structural comparisons in .

Substituent Effects on Reactivity and Bioactivity

  • Propargyl Ether (Prop-2-yn-1-yloxy) : The propargyl group in the target compound enables click chemistry with azides to form triazole derivatives, a strategy employed in antimicrobial agent development . Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate demonstrates that bromine substitution adjacent to the propargyl group may enhance electrophilicity, though safety concerns (e.g., H300 toxicity) require careful handling.
  • Methoxy vs. Propargyloxy : Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate exhibits higher polarity than the target compound, likely improving aqueous solubility but reducing membrane permeability.
  • Ester Group (Methyl vs.

Crystallography and Solid-State Properties

Substituents significantly impact crystal packing. For example, Ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate shows that sulfinyl groups promote hydrogen bonding, whereas bulky substituents like benzyloxy may disrupt crystallization. The linear propargyl group in the target compound likely facilitates dense packing, though experimental data are needed.

Biological Activity

Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.

Synthesis

The synthesis of Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate typically involves the reaction of benzofuran derivatives with propargyl alcohol in the presence of suitable catalysts. The method allows for the introduction of the prop-2-yn-1-yloxy group, which is crucial for enhancing biological activity.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures to Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate showed substantial radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate has been evaluated for its antimicrobial properties. Compounds within this class have been reported to exhibit activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Cytotoxicity and Cancer Research

In vitro studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated an EC50 value of approximately 0.532 µM against H9c2 cardiac myocytes under conditions mimicking ischemic cell death. This suggests that Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate may also possess cytotoxic effects against certain cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate can be significantly influenced by its structural features:

Structural FeatureEffect on Activity
Presence of Propynyl GroupEnhances lipophilicity and membrane permeability
Benzofuran CoreContributes to antioxidant and antimicrobial properties
Substituents on Aromatic RingModulate receptor binding affinities and biological efficacy

Studies have shown that modifications to the benzofuran core and the introduction of various functional groups can lead to enhanced biological activities, suggesting a strong relationship between structure and function in this class of compounds .

Case Studies

  • Ischemic Cell Death Inhibition : A study evaluated a series of benzofuran derivatives for their ability to inhibit ischemic cell death in cardiac myocytes. The most potent compound was found to have an EC50 value significantly lower than traditional treatments, indicating potential for therapeutic use in cardiac ischemia .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate showed promising results with MIC values indicating effective inhibition of pathogenic bacteria, thus supporting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate?

  • Methodology : The propargyloxy group at position 3 is typically introduced via a Williamson ether synthesis. For example, reacting 3-hydroxybenzofuran-2-carboxylate with propargyl bromide in the presence of a base (e.g., K₂CO₃) under ultrasound-assisted conditions improves reaction efficiency and yield . Solvent choice (e.g., DMF) and temperature control (40°C) are critical to minimize side reactions. Microwave-assisted synthesis may further optimize reaction times and purity .

Q. How is structural characterization performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (employing SHELXL/ORTEP software) resolves bond lengths, angles, and packing interactions .

Q. What analytical techniques ensure purity and stability during storage?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>98%). Thermal stability is assessed via Differential Scanning Calorimetry (DSC), while hygroscopicity is tested using dynamic vapor sorption (DVS). Storage under inert gas (N₂/Ar) at –20°C in amber vials prevents degradation .

Advanced Research Questions

Q. How does the propargyloxy group influence reactivity in downstream modifications?

  • Methodology : The alkyne moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for functionalization. However, competing side reactions (e.g., oxidation to ketones) require careful optimization of catalysts (e.g., CuI/PPh₃) and reaction atmospheres (N₂). Kinetic studies via in-situ IR or LC-MS track intermediate formation .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Methodology : Crystallization difficulties (e.g., poor crystal growth) are addressed using vapor diffusion with ethanol/water mixtures. Twinning or disorder in the propargyl group is resolved via SHELXL refinement with anisotropic displacement parameters. Hydrogen bonding and π-π stacking interactions (3.6–3.7 Å distances) are analyzed using Mercury software .

Q. How can conflicting biological activity data be reconciled across studies?

  • Methodology : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) are investigated through dose-response assays and target specificity profiling. For example, enzyme inhibition (COX-2) is validated using recombinant protein assays, while off-target effects are screened via kinase panels. Structure-activity relationship (SAR) studies compare derivatives with varied substituents .

Q. What computational approaches predict binding modes with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like Mcl-1 or COX-2. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Validation against experimental IC₅₀ values ensures predictive accuracy .

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